molecular formula C16H18N2O5S3 B2415946 Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate CAS No. 1097193-10-6

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2415946
CAS No.: 1097193-10-6
M. Wt: 414.51
InChI Key: WOOFNADRMFVPDR-UHFFFAOYSA-N
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Description

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with piperidine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiophene derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    Piperidine-2-carboxamide: Shares the piperidine and carboxamide functional groups.

    Thiophene-3-carboxylate: Another thiophene derivative with a carboxylate group.

Uniqueness

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and piperidine moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties.

Properties

IUPAC Name

methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S3/c1-23-16(20)11-7-10-25-15(11)17-14(19)12-5-2-3-8-18(12)26(21,22)13-6-4-9-24-13/h4,6-7,9-10,12H,2-3,5,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFNADRMFVPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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